molecular formula C9H8N2O2 B097349 6-Methoxyquinazolin-4-OL CAS No. 19181-64-7

6-Methoxyquinazolin-4-OL

Cat. No. B097349
CAS RN: 19181-64-7
M. Wt: 176.17 g/mol
InChI Key: NOFVNLZQAOGUIT-UHFFFAOYSA-N
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Description

6-Methoxyquinazolin-4-OL (6-MQO) is a synthetic compound that has been used in scientific research for many years. It is a quinazolinone derivative, with a molecular weight of 166.19 g/mol and a molecular formula of C8H7NO2. 6-MQO is used in a variety of biomedical and pharmaceutical applications, including in the synthesis of new drugs, as a drug delivery system, and as a therapeutic agent in the treatment of various diseases. In addition, 6-MQO has been used in the development of new materials, such as polymers, for various industrial and medical applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : 6-Methoxyquinazolin-4-ol derivatives have been synthesized for various studies. For instance, a compound synthesized from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate was found to inhibit the proliferation of a lung cancer cell line, indicating potential in cancer research (Cai et al., 2019).

  • Crystal Structure Analysis : The structural properties of these derivatives are often studied using X-ray crystallography. These studies are crucial for understanding the molecular interactions and potential biological activities of these compounds (Cai et al., 2019).

Anticancer Potential

  • Apoptosis Induction : Certain this compound derivatives are potent inducers of apoptosis, a critical mechanism for anticancer therapies. These compounds have shown efficacy in human cancer models, suggesting their potential as anticancer agents (Sirisoma et al., 2009).

  • Tubulin Polymerization Inhibition : Some derivatives have been identified as inhibitors of tubulin polymerization, a key target in cancer therapy. These compounds have shown high in vitro cytotoxic activity and substantial inhibition of colchicine binding, important for disrupting cancer cell growth (Wang et al., 2014).

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties : Quinazoline derivatives with the this compound structure have shown moderate to very good antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents (Thomas et al., 2010).

Synthesis and Characterization

  • Novel Synthetic Methods : Research also focuses on novel methods for synthesizing this compound derivatives. These methods aim to improve yields and reduce steps in the synthesis process, enhancing the feasibility of producing these compounds for various applications (Nishimura & Saitoh, 2016).

Safety and Hazards

6-Methoxyquinazolin-4-ol is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFVNLZQAOGUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444971
Record name 6-METHOXYQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19181-64-7
Record name 6-METHOXYQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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